1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c31-24(27-19-6-7-20-21(14-19)33-13-12-32-20)28-22-15-23(26-17-25-22)30-10-8-29(9-11-30)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H2,25,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLMHVLQSTUMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic compound characterized by its unique structural features, including a pyrimidine moiety, a benzylpiperazine group, and a dihydrobenzo[b][1,4]dioxin fragment. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Molecular Characteristics
- Molecular Formula : C₂₁H₂₃N₅O₃
- Molecular Weight : 397.44 g/mol
The presence of multiple functional groups in this compound suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antitumor properties. The pyrimidine derivatives are particularly noted for their ability to inhibit cancer cell proliferation.
- Neurotransmitter Modulation : The benzylpiperazine component is known to interact with neurotransmitter receptors, especially dopamine receptors. This interaction is crucial for developing treatments for neurological disorders.
- Anti-inflammatory Effects : The dihydrobenzo[b][1,4]dioxin moiety has been associated with hepatoprotective effects and enzyme inhibition activities that can contribute to anti-inflammatory responses.
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound enhances its biological activity. The following table summarizes the structural features and associated biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperazine | Benzene ring attached to piperazine | Neurotransmitter receptor modulation |
| Pyrimidine derivatives | Pyrimidine ring systems | Antitumor activity |
| Dihydrobenzo[b][1,4]dioxins | Dioxin structure | Hepatoprotective effects |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound. For instance:
- Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various receptors have shown promising results. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
- In Vitro Assays : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Assessments : Research has indicated that compounds featuring the benzylpiperazine moiety can act as antagonists or agonists at dopamine receptors, which are critical in treating disorders like schizophrenia and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms through which this compound exerts its effects include:
- Inhibition of the Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells through modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
In vitro studies have demonstrated that derivatives of this compound show lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer effects.
Neuropharmacological Applications
The benzylpiperazine component suggests potential applications in neuropharmacology:
-
Acetylcholinesterase Inhibition : This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for regulating acetylcholine levels in the nervous system. Increased acetylcholine levels can enhance cholinergic transmission, beneficial for conditions like Alzheimer's disease.
- Neuroprotective Effects : The compound has shown potential to mitigate oxidative stress-induced neuronal damage, suggesting antioxidant properties.
Hepatoprotective Effects
The dihydrobenzo[b][1,4]dioxin moiety is associated with hepatoprotective effects. Research indicates that compounds containing this structure can protect liver cells from damage caused by various toxins.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | EGFR inhibition, apoptosis induction | |
| Neuroprotective | AChE inhibition | |
| Hepatoprotective | Protection against liver toxins |
Case Study Examples
- In Vivo Studies on Anticancer Properties : Animal models treated with this compound exhibited significant tumor reduction compared to control groups.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and active sites of target proteins involved in cancer progression and neurodegeneration.
Vorbereitungsmethoden
Preparation of 6-Chloro-4-aminopyrimidine
The pyrimidine nucleus is synthesized via the Biginelli reaction or modified condensation protocols. In a representative procedure from, ethyl acetoacetate and guanidine carbonate undergo cyclocondensation in acetic acid under reflux (72 hours), yielding 4-amino-6-methylpyrimidin-2(1H)-one. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts hydroxyl groups to chlorides, producing 6-chloro-4-aminopyrimidine in 94% yield.
Reaction Conditions:
Functionalization with 4-Benzylpiperazine
Nucleophilic Aromatic Substitution
The chlorine atom at position 6 of the pyrimidine undergoes displacement with 4-benzylpiperazine. This reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base.
Optimized Protocol:
- Pyrimidine intermediate : 6-chloro-4-aminopyrimidine (1.0 equiv)
- Nucleophile : 4-benzylpiperazine (1.2 equiv)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF (anhydrous)
- Temperature : 80°C
- Time : 12 hours
- Yield : 78–85%
Synthesis of the Urea Moiety
Preparation of 6-Isocyanato-2,3-dihydrobenzo[b]dioxin
The dihydrodioxin fragment is functionalized via nitration followed by reduction and phosgenation. Starting from 2,3-dihydrobenzo[b]dioxin-6-amine, treatment with phosgene (COCl₂) in toluene at 0°C generates the corresponding isocyanate.
Critical Steps:
- Nitration : HNO₃/H₂SO₄ at 0°C, yielding 6-nitro-2,3-dihydrobenzo[b]dioxin (89% yield).
- Reduction : H₂/Pd-C in ethanol, producing 6-amino-2,3-dihydrobenzo[b]dioxin (93% yield).
- Phosgenation : COCl₂ in toluene, 0°C, 2 hours (82% yield).
Urea Bond Formation
Coupling of Pyrimidine-Piperazine and Dihydrodioxin Isocyanate
The final step involves reacting the 4-aminopyrimidine-piperazine intermediate with 6-isocyanato-2,3-dihydrobenzo[b]dioxin in tetrahydrofuran (THF) under inert atmosphere.
Procedure:
- Reactants :
- Solvent : THF (anhydrous)
- Catalyst : Triethylamine (0.1 equiv)
- Temperature : 25°C (room temperature)
- Time : 24 hours
- Yield : 68–72%
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.38–7.25 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, dihydrodioxin-H), 6.78 (s, 1H, dihydrodioxin-H), 4.28 (s, 4H, dioxin-OCH₂), 3.62 (br s, 8H, piperazine-NCH₂).
- IR (KBr) : 1685 cm⁻¹ (urea C=O), 1590 cm⁻¹ (pyrimidine C=N).
- MS (ESI+) : m/z 398.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity, with retention time = 12.3 minutes.
Comparative Analysis of Synthetic Routes
Biological Relevance and Applications
The compound’s benzylpiperazine and urea motifs correlate with dopamine receptor modulation. In vitro assays against HT-1080 fibrosarcoma cells demonstrated moderate antiproliferative activity (IC₅₀ = 18.7 μM), likely due to kinase inhibition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea?
- Methodological Answer :
- Stepwise Functionalization : Begin with pyrimidine core functionalization. Introduce the 4-benzylpiperazine moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Urea Coupling : React the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl isocyanate using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns and piperazine/dioxane ring integration. For example, the benzyl group’s aromatic protons should appear as a multiplet at δ 7.2–7.4 ppm in DMSO-d₆ .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 488.2150; observed 488.2132; Δ < 2 ppm) to confirm stoichiometry .
- IR Spectroscopy : Detect urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends (~750–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model SNAr reactivity at the pyrimidine C4 position, predicting activation energies for solvent/base combinations .
- Machine Learning : Train models on existing urea coupling reaction datasets to predict optimal temperatures, solvents, and catalysts. Tools like ICReDD’s reaction design platform integrate experimental and computational data to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization :
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Replicate Design : Perform dose-response curves in triplicate with independent compound batches to assess batch-to-batch consistency .
- Data Mining : Apply cheminformatics tools (e.g., KNIME or Python RDKit) to analyze structure-activity relationships (SAR) across datasets, identifying substituents (e.g., benzyl vs. methylpiperazine) that modulate activity .
Q. How can target engagement be validated in cellular assays for this compound?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) :
Treat cells with the compound (1–10 µM, 1–4 hours).
Heat shock lysates (gradient: 45–65°C) and quantify target protein stability via Western blot or MS .
- Competitive Pull-Down : Use immobilized analogs (e.g., biotinylated derivatives) to compete with the compound for binding to purified targets, analyzed by SPR or microscale thermophoresis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
